5-beta-Androstane-3,11,17-trione
Description
5β-Androstane-3,11,17-trione is a steroid characterized by three ketone groups at positions 3, 11, and 17 of the androstane backbone, with a 5β-hydrogen configuration. This compound has been identified as a unique metabolite in the testicular tissue of the European eel (Anguilla anguilla), where it is produced via 5β-reduction pathways distinct from typical vertebrate steroidogenesis . Unlike common gonadal steroids such as testosterone, 5β-Androstane-3,11,17-trione lacks hydroxyl groups and instead features a saturated A-ring and ketone modifications, which influence its biochemical interactions and metabolic stability.
Properties
IUPAC Name |
10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHVOUYZPKSINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lead Tetraacetate-Mediated Degradation
The process begins with a 3-acyl ester of 3α-hydroxy-16α-methyl-5β-pregnane-20β-ol-11-one (Compound II). Treatment with lead tetraacetate in benzene under reflux conditions and white light irradiation cleaves the C17–C20 bond, yielding 16α-methyl-5β-androstane-3α,17β-diol-11-one (Compound III). The reaction requires anhydrous conditions, achieved via azeotropic distillation of benzene, and proceeds over six hours with vigorous agitation. Excess lead tetraacetate is quenched with ethylene glycol, followed by aqueous workup to isolate the diol intermediate.
Saponification and Oxidation
The diol intermediate undergoes saponification using methanolic sodium hydroxide at elevated temperatures to hydrolyze the 3α-acetoxy group, forming 16α-methyl-5β-androstane-3α,17β-diol-11-one. Subsequent oxidation with chromic acid in acetic acid selectively converts the 3α- and 17β-hydroxyl groups to ketones, yielding the target trione. This two-step oxidation ensures complete conversion while preserving the 11-keto group.
Alternative Degradation Pathways
Perphthalic Acid Oxidation
An alternative degradation method employs perphthalic acid to cleave the pregnane side chain. This reaction, conducted in benzene, avoids the use of lead-based reagents and instead relies on acidic conditions to facilitate oxidative scission. Post-degradation, the intermediate is saponified and oxidized under conditions analogous to the lead tetraacetate route, achieving comparable yields.
Sodium Bismuthate-Mediated Degradation
For 21-acyloxy derivatives of 16α-methyl-5β-pregnane-3α,17α-diol-11,20-dione, sodium bismuthate in acetic acid selectively degrades the C17 side chain to form 16α-methyl-5β-androstane-3α-ol-11,17-dione. Final oxidation with chromic acid completes the synthesis of the trione. This method highlights the versatility of bismuthate reagents in steroid chemistry.
Stereochemical Control and Substrate Design
The 5β configuration is intrinsic to the starting pregnane material, which is synthesized via sodium borohydride reduction of 5α-pregnane-11,20-dione precursors. This reduction step ensures the stereoselective formation of the 5β-hydrogen, which is retained throughout subsequent transformations. Industrial-scale production mandates rigorous control over substrate purity to avoid epimerization at C5, which could yield the undesired 5α-diastereomer.
Industrial Adaptations and Process Optimization
Solvent and Reagent Selection
Benzene, though effective for lead tetraacetate reactions, has been largely replaced by toluene in modern implementations due to toxicity concerns. Similarly, ethylene glycol-based quenching minimizes hazardous waste generation compared to traditional methods.
Catalytic Oxidation Advances
Recent advancements explore catalytic oxidation systems, such as IBX (2-iodoxybenzoic acid), for converting diols to ketones without chromium-based reagents. These methods align with green chemistry principles but remain under investigation for scalability in steroid synthesis.
Comparative Analysis of Key Methods
The lead tetraacetate route achieves yields of ~60% after oxidation, with perphthalic acid and sodium bismuthate methods yielding 55–58%. Chromic acid remains the oxidant of choice due to its reliability, though alternatives like IBX offer environmental benefits at the cost of longer reaction times . Industrial processes prioritize lead tetraacetate for its rapid kinetics, whereas laboratory-scale syntheses increasingly adopt bismuthate reagents to avoid heavy metals.
Chemical Reactions Analysis
Types of Reactions: 5-beta-Androstane-3,11,17-trione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various ketone derivatives .
Scientific Research Applications
5-beta-Androstane-3,11,17-trione has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on enzyme activity, particularly dehydrogenases.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in certain medical conditions.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 5-beta-Androstane-3,11,17-trione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as dehydrogenases, which play a crucial role in steroid metabolism. This inhibition can affect various biological processes, including hormone regulation and cellular signaling .
Comparison with Similar Compounds
Key Structural Features
The following table summarizes critical structural differences between 5β-Androstane-3,11,17-trione and related steroids:
Functional Insights
Adrenosterone (Androst-4-ene-3,11,17-trione): Shares ketone positions at C3, C11, and C17 but contains a Δ⁴ double bond. Functions as an androgen and is a major metabolite in adrenal and gonadal tissues across vertebrates. In contrast, 5β-Androstane-3,11,17-trione’s saturated structure likely reduces binding affinity for androgen receptors, redirecting its role toward specialized pathways in eel steroid metabolism .
5α/5β Stereoisomerism :
- The β-configuration at C5 in 5β-Androstane-3,11,17-trione introduces a bent A-ring conformation, altering enzymatic recognition compared to the planar 5α-isomer. For example, 5β-reduced steroids are often associated with bile acid synthesis or inactivation of potent androgens like testosterone .
Such derivatives are studied for their roles in steroid degradation or as enzyme inhibitors . 3,17-Diones (e.g., 5β-Androstane-3,17-dione): The absence of the C11 ketone simplifies the structure, reducing metabolic complexity and enhancing suitability as a biosynthetic intermediate .
Biological Activity
5-beta-Androstane-3,11,17-trione (C19H26O3) is a synthetic steroidal compound classified as an androgen. It is characterized by three ketone groups located at the 3, 11, and 17 positions of the steroid backbone. This unique structure influences its biological activity, particularly in relation to androgen receptor interactions and anabolic processes. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
This compound is primarily studied for its potential to enhance physical performance and increase muscle mass. The compound exhibits a strong binding affinity to androgen receptors, which mediates its biological effects. Its mechanism of action involves:
- Inhibition of Enzymes : It inhibits specific enzymes such as dehydrogenases that are crucial in steroid metabolism. This can lead to alterations in hormonal regulation and cellular signaling pathways.
- Gene Expression Modulation : Research indicates that it may influence gene expression related to muscle hypertrophy, promoting anabolic processes within the body.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anabolic Effects : Enhances muscle protein synthesis and promotes muscle growth.
- Hormonal Regulation : Modulates levels of testosterone and other hormones by affecting their biosynthesis and degradation.
- Potential Therapeutic Applications : Investigated for its use in treating conditions associated with low testosterone levels and muscle wasting disorders .
Case Studies and Clinical Trials
- Aromatase Inhibition Study : A study investigated the effects of a compound similar to this compound on serum hormone levels in resistance-trained males. The results showed significant increases in free testosterone (FT) and dihydrotestosterone (DHT) after supplementation without adverse effects on clinical markers .
- Comparative Effectiveness : Research comparing various androgens indicated that while this compound did not reach half-effectiveness at certain doses in stimulating kidney function, it still exhibited notable anabolic properties at higher concentrations .
Data Table: Comparative Biological Activity
| Compound Name | Anabolic Activity | Hormonal Effects | Notes |
|---|---|---|---|
| This compound | Moderate | Increases FT and DHT | Effective in enhancing muscle mass |
| 4-Androstenedione | High | Increases testosterone | Commonly used as a prohormone |
| 5-alpha-Androstanedione | High | Direct androgenic effects | Endogenous metabolite of testosterone |
Applications in Scientific Research
This compound has diverse applications across various fields:
- Chemistry : Used as a reference compound in analytical studies and as a precursor for synthesizing other steroidal compounds.
- Biology : Studied for its interactions with biological systems and effects on enzyme activity.
- Medicine : Investigated for potential therapeutic benefits in conditions related to hormonal imbalances.
Q & A
Basic: What are the established laboratory synthesis methods for 5β-Androstane-3,11,17-trione?
Methodological Answer:
5β-Androstane-3,11,17-trione is synthesized via multi-step modifications of precursor steroids. A common approach involves oxidizing androstane derivatives (e.g., androstenedione) using selective oxidizing agents like pyridinium chlorochromate (PCC) or microbial enzymes to introduce ketone groups at positions 3, 11, and 16. Key steps include:
- Precursor selection : Starting with 5β-androstane derivatives to ensure stereochemical fidelity.
- Oxidation optimization : Controlled oxidation at C3, C11, and C17 using chemical or enzymatic methods.
- Purification : Column chromatography or recrystallization to isolate the trione product .
Basic: What analytical techniques are used to characterize 5β-Androstane-3,11,17-trione’s structure?
Methodological Answer:
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry via chemical shifts (e.g., ¹H-NMR for methyl groups at C10/C13; ¹³C-NMR for ketone carbons).
- Mass Spectrometry (MS) : Confirms molecular weight (302.4 g/mol) and fragmentation patterns.
- X-ray crystallography : Resolves 3D conformation, particularly the 5β-H configuration .
Basic: How is 5β-Androstane-3,11,17-trione detected and quantified in biological matrices?
Methodological Answer:
Detection involves:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimized for low detection limits (e.g., 0.1 ng/mL in serum).
- Sample preparation : Solid-phase extraction (SPE) or derivatization to enhance ionization.
- Validation : Calibration curves using deuterated internal standards (e.g., d₃-5β-androstane derivatives) to account for matrix effects .
Basic: What safety precautions are critical when handling 5β-Androstane-3,11,17-trione?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Storage : -20°C in airtight containers to prevent degradation.
- Waste disposal : Incineration or chemical deactivation to avoid environmental release .
Advanced: How do fungal biotransformation pathways alter 5β-Androstane-3,11,17-trione?
Methodological Answer:
Fungal enzymes (e.g., Sordariomycetes) catalyze regio-specific hydroxylation or ketoreduction:
- Experimental design : Incubate the compound with fungal cultures under controlled pH/temperature.
- Metabolite profiling : LC-MS/MS or GC-MS to identify products like 11α-hydroxytestolactone or 6β-hydroxy derivatives.
- Enzyme specificity : Use inhibitors (e.g., ketoconazole for cytochrome P450) to map metabolic pathways .
Advanced: Why do studies report conflicting data on the compound’s biological activity?
Methodological Answer:
Contradictions arise from:
- Model variability : Differences in cell lines (e.g., HepG2 vs. LNCaP) or animal species.
- Purity issues : Impurities from synthesis (e.g., residual 5α-isomers) may skew results.
- Dose-response heterogeneity : Non-linear kinetics at sub-nanomolar vs. micromolar concentrations.
- Analytical limitations : Cross-reactivity in immunoassays vs. specificity of LC-MS .
Advanced: What experimental strategies resolve enzyme specificity in 5β-Androstane-3,11,17-trione metabolism?
Methodological Answer:
- Enzyme inhibition assays : Use isoform-specific inhibitors (e.g., CYP3A4 vs. CYP17A1).
- Recombinant enzymes : Express individual CYP450 isoforms in vitro to isolate activity.
- Isotopic labeling : ¹⁴C-labeled substrate to track metabolite formation kinetics.
- Structural docking : Molecular modeling to predict binding affinities to active sites .
Advanced: How does 5β-Androstane-3,11,17-trione’s stability vary under different storage conditions?
Methodological Answer:
- Temperature studies : Accelerated degradation tests at 4°C, 25°C, and 40°C show ≤5% degradation at -20°C over 12 months.
- Light sensitivity : UV-Vis spectroscopy confirms photodegradation under direct UV light (t½ = 48 hours).
- Solution stability : Phosphate-buffered saline (pH 7.4) vs. organic solvents (e.g., DMSO) affects aggregation .
Advanced: What in silico tools predict the pharmacokinetics of 5β-Androstane-3,11,17-trione?
Methodological Answer:
- ADME prediction : Software like SwissADME or pkCSM estimates bioavailability, LogP (2.8), and half-life.
- Docking simulations : AutoDock Vina assesses binding to androgen receptors or metabolic enzymes.
- QSAR modeling : Correlates structural descriptors (e.g., polar surface area) with observed activity .
Advanced: How does 5β-Androstane-3,11,17-trione interact with steroidogenic enzymes in comparative studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
